N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and related nicotinamide derivatives typically involves nucleophilic displacement reactions facilitated by Lewis acid-promoted conditions. Organo cuprates are commonly used as the nucleophilic agent in these reactions to afford the corresponding trisubstituted nicotinonitriles, which upon hydrolysis yield nicotinamide derivatives (Abdel-Aziz, 2007). This method exemplifies the synthetic pathway towards complex nicotinamide structures, emphasizing the role of organometallic reagents and Lewis acids in facilitating key bond-forming steps.
Molecular Structure Analysis
Studies on the molecular structure of nicotinamide derivatives, including those similar to this compound, reveal insights into their electronic and spatial configurations. For example, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinates show almost identical bond lengths and molecular conformations, demonstrating polarized electronic structures. These observations are significant for understanding the reactivity and interaction potential of such molecules (Cobo et al., 2008).
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
Research has identified cyclopentaquinoline derivatives, structurally related to N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, as promising compounds for Alzheimer’s disease treatment. These compounds have been shown to inhibit enzymes like EeAChE and EqBuChE, inhibit amyloid-beta aggregation, and exhibit non-hepatotoxic properties. Molecular modeling and yeast three-hybrid technology have been employed to further understand their mechanisms of action, although these derivatives lack antioxidant activity (Czarnecka et al., 2019).
Antineoplastic Activities
The synthesis and evaluation of 6-substituted nicotinamides, closely related to the chemical structure of interest, have been reported to show moderate activity against certain types of leukemia and carcinoma. This highlights their potential in cancer research and treatment strategies (Ross, 1967).
Metabolic Disorders
Nicotinamide N-methyltransferase (NNMT) inhibitors, which may include analogs of this compound, have been studied for their potential to treat metabolic disorders. Compounds inhibiting NNMT could reduce body weight, improve insulin sensitivity, and normalize glucose tolerance in animal models, pointing towards potential applications in obesity and diabetes management (Kannt et al., 2018).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their herbicidal properties, indicating potential agricultural applications. Some derivatives exhibit significant activity against various weeds, suggesting a basis for developing new herbicides (Yu et al., 2021).
Neuroprotection
Nicotinamide and its derivatives, including potentially this compound, have been investigated for their neuroprotective properties. They can influence cellular survival and death pathways, offering protection against acute and chronic neurodegenerative disorders (Maiese et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra This suggests that the compound might interact with its targets in a similar manner, leading to the inhibition of the organism’s growth
Biochemical Pathways
Similar compounds have shown to exhibit anti-tubercular activity , suggesting that the compound might affect the biochemical pathways related to the growth and survival of Mycobacterium tuberculosis
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that the compound might have similar effects
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-13-4-1-2-5-13)12-7-8-15(17-10-12)21-11-14-6-3-9-20-14/h7-8,10,13-14H,1-6,9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIZTMAMTCXOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.